![molecular formula C16H24N2O3 B1448728 Tert-Butyl-3-[(Benzylamino)methyl]-3-hydroxyazetidin-1-carboxylat CAS No. 1803589-47-0](/img/structure/B1448728.png)
Tert-Butyl-3-[(Benzylamino)methyl]-3-hydroxyazetidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of a tert-butyl ester group, a benzylamino group, and a hydroxyl group on the azetidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate typically begins with azetidine-3-carboxylic acid or its derivatives.
Benzylamino Group Introduction: The benzylamino group can be introduced through reductive amination of the azetidine derivative with benzaldehyde and an amine source.
Hydroxylation: The hydroxyl group is introduced via hydroxylation of the azetidine ring, often using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Esterification: The final step involves esterification of the carboxylic acid group with tert-butanol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The hydroxyl group on the azetidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The azetidine ring can be reduced to form a saturated amine.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amines.
Substitution Products: Various substituted azetidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: The compound has been studied for its potential biological activity, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the synthesis of antiepileptic drugs and other therapeutic agents.
Industry: The compound is utilized in the chemical industry for the production of various fine chemicals and intermediates.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with voltage-gated sodium channels and collapse response mediator protein 2 (crmp2) .
Mode of Action
It is suggested that it may enhance the slow inactivation of voltage-gated sodium channels and regulate crmp2 .
Result of Action
It is suggested that it may have an impact on the function of voltage-gated sodium channels and crmp2 .
Biochemische Analyse
Biochemical Properties
Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate plays a crucial role in biochemical reactions. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The nature of these interactions is primarily based on the compound’s ability to modulate ion channel activity and protein function, which can have significant implications for cellular processes and signaling pathways.
Cellular Effects
The effects of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of voltage-gated sodium channels, leading to changes in cellular excitability and signaling . Additionally, Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate can impact gene expression by regulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate involves its interaction with specific biomolecules and enzymes. This compound binds to voltage-gated sodium channels, enhancing their slow inactivation and modulating their activity . Additionally, it regulates the collapse response mediator protein 2 (CRMP2), which plays a critical role in neuronal development and function . These binding interactions and regulatory effects contribute to the compound’s overall impact on cellular processes and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate vary with different dosages in animal models. At lower doses, this compound has been shown to modulate ion channel activity and protein function without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including changes in cellular metabolism and function . Understanding the dosage effects of this compound is crucial for its safe and effective use in scientific research.
Metabolic Pathways
Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . The effects on metabolic pathways are significant, as they can impact overall cellular function and homeostasis.
Transport and Distribution
The transport and distribution of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate within cells and tissues are critical for its activity and function. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in scientific research and therapeutic applications.
Subcellular Localization
The subcellular localization of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate is an important factor in determining its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate can influence its interactions with biomolecules and its overall impact on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 3-(dimethylamino)-1-azetidinecarboxylate: Similar structure but with a dimethylamino group instead of benzylamino.
Tert-butyl 3-(2-pyrimidinyloxy)-1-azetidinecarboxylate: Contains a pyrimidinyloxy group instead of benzylamino.
Uniqueness: Tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate is unique due to its combination of a benzylamino group and a hydroxyl group on the azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
tert-butyl 3-[(benzylamino)methyl]-3-hydroxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-15(2,3)21-14(19)18-11-16(20,12-18)10-17-9-13-7-5-4-6-8-13/h4-8,17,20H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSHCMOYPVSCEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CNCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


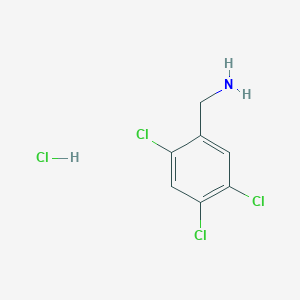
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride](/img/structure/B1448646.png)
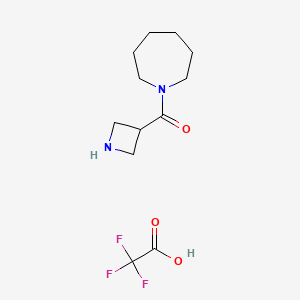
![1-{4-[(1R)-1-azidoethyl]-2-fluorophenyl}-1H-pyrazole](/img/structure/B1448648.png)
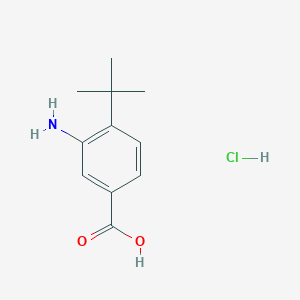
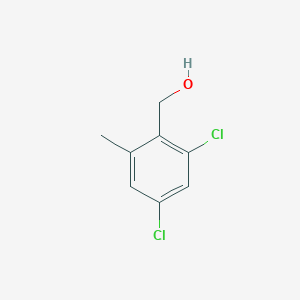

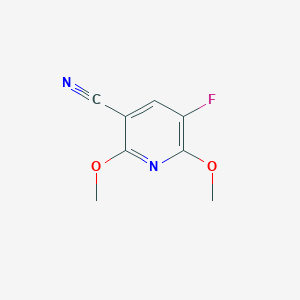
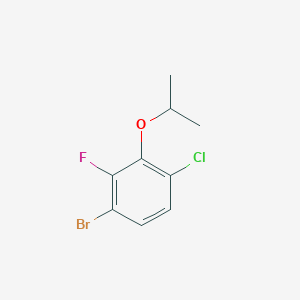

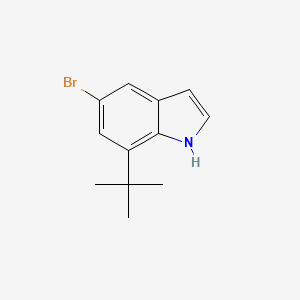
![1-[(5-Bromofuran-2-yl)methyl]-4,4-difluoropiperidine](/img/structure/B1448662.png)


